molecular formula C11H11NO2 B2923860 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile CAS No. 193885-35-7

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile

Cat. No.: B2923860
CAS No.: 193885-35-7
M. Wt: 189.214
InChI Key: NITKDHSNCCWFKR-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile is an organic compound with a molecular formula of C11H11NO2 It is a derivative of benzodioxane, a bicyclic structure consisting of a benzene ring fused with a dioxane ring

Mechanism of Action

Target of Action

The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts this pathway, leading to an increase in acetylcholine levels and potentially affecting various physiological processes.

Result of Action

The inhibition of cholinesterase enzymes by 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile can lead to an increase in acetylcholine levels in the nervous system . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, in the context of Alzheimer’s disease, increased acetylcholine levels can potentially improve cognitive function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate nitrile precursors. One common method involves the use of 1,4-benzodioxane-6-amine and acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Hydroxylated derivatives or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Similar structure but with an ethanone group instead of a nitrile group.

    4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a butanoic acid group instead of a nitrile group.

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential biological activity. This differentiates it from other benzodioxane derivatives and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITKDHSNCCWFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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